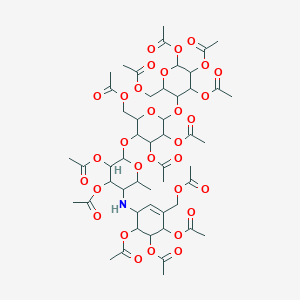

Acarbose Tridecaacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acarbose Tridecaacetate is a derivative of acarbose, a well-known alpha-glucosidase inhibitor used primarily in the management of type 2 diabetes mellitus. This compound is characterized by its complex structure, which includes multiple acetyl groups.

Aplicaciones Científicas De Investigación

Acarbose Tridecaacetate is used extensively in scientific research due to its unique properties. Some of its applications include:

Chemistry: Studying the reactivity and stability of acetylated compounds.

Biology: Investigating the effects of acetylation on biological activity.

Medicine: Exploring potential therapeutic applications of acarbose derivatives.

Industry: Developing new methods for the synthesis and purification of complex carbohydrates

Mecanismo De Acción

Target of Action

Acarbose Tridecaacetate, also known as Acarbose, is a complex oligosaccharide that acts as an inhibitor of several enzymes responsible for the breakdown of complex carbohydrates in the intestines . It primarily targets both pancreatic alpha-amylase and membrane-bound alpha-glucosidases, including intestinal glucoamylase, sucrase, maltase, and isomaltase . These enzymes are responsible for the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars .

Mode of Action

Acarbose competitively and reversibly inhibits its targets, the alpha-glucosidase enzymes . This inhibition prevents the metabolism and subsequent absorption of dietary carbohydrates, thereby reducing postprandial blood glucose and insulin levels . The inhibitory potency appears to follow a rank order of glucoamylase > sucrase > maltase > isomaltase .

Biochemical Pathways

The C7-cyclitol unit of acarbose originates from 2-epi-5-epi-valiolone (EEV), a cyclization product of the pentose phosphate pathway intermediate sedoheptulose 7-phosphate (SH7P) . This cyclization reaction is catalyzed by a dehydroquinate synthase (DHQS)-like enzyme . The final assembly process is catalyzed by a pseudoglycosyltransferase enzyme, AcbS, which is a homologue of AcbI but catalyzes the formation of a non-glycosidic C-N bond .

Pharmacokinetics

Acarbose has a unique pharmacokinetic profile. Less than 2% of the drug is absorbed as an active drug, while about 35% is absorbed as metabolites . It is metabolized exclusively via the gastrointestinal tract, principally by intestinal bacteria and digestive enzymes . The drug is excreted in urine (~34% as inactive metabolites, <2% parent drug and active metabolite) and feces (~51% as unabsorbed drug) . The time to peak for the active drug is approximately 1 hour, and the elimination half-life is about 2 hours .

Result of Action

The primary result of acarbose’s action is a reduction in postprandial hyperglycemia, area under the glucose concentration-time curve, and glycosylated hemoglobin . Other effects include a reduction in postprandial insulin and variable changes in plasma lipid concentrations . In placebo-controlled trials, acarbose caused significant improvements in glycemic control indicators, including glycosylated hemoglobin .

Action Environment

The action of acarbose can be influenced by environmental factors. For instance, the drug’s efficacy can be affected by the patient’s diet, as it is used in conjunction with diet and exercise for the management of glycemic control in patients with type 2 diabetes . Furthermore, the drug’s action may be less effective when used in conjunction with intestinal adsorbents and digestive enzyme preparations . It’s also worth noting that acarbose may affect the bioavailability of other drugs, such as metformin .

Análisis Bioquímico

Biochemical Properties

Acarbose Tridecaacetate interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit α-glucosidase, an enzyme that hydrolyzes carbohydrates in the intestines . This inhibition results in reduced glucose absorption and improved post-prandial blood sugar levels .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on glucose metabolism. By inhibiting α-glucosidase, it slows down the digestion of complex carbohydrates, reducing the postprandial rise in blood glucose levels . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. As an α-glucosidase inhibitor, it functions as a competitive and reversible inhibitor of this enzyme, blocking the degradation of starch and sucrose, and delaying the absorption of glucose and fructose in the alimentary tract .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the processing of carbohydrates. It inhibits α-glucosidase, an enzyme involved in the breakdown of carbohydrates . This could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Given its mechanism of action, it is likely to interact with the digestive system where it inhibits α-glucosidase .

Subcellular Localization

The subcellular localization of this compound is not well-defined. Given its mechanism of action, it is likely to be localized in the digestive system where it exerts its effects .

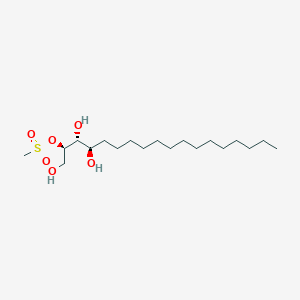

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Acarbose Tridecaacetate involves multiple acetylation steps. The starting material, acarbose, undergoes a series of acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions typically involve maintaining the reaction mixture at a low temperature to prevent decomposition and ensure complete acetylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Acarbose Tridecaacetate can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield acarbose.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical research settings.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

Hydrolysis: Acarbose.

Oxidation and Reduction: Various oxidized or reduced derivatives of acarbose.

Substitution: Substituted acarbose derivatives.

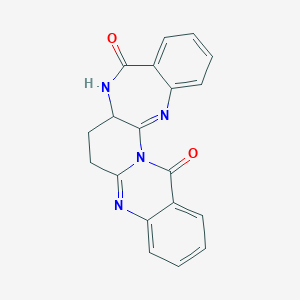

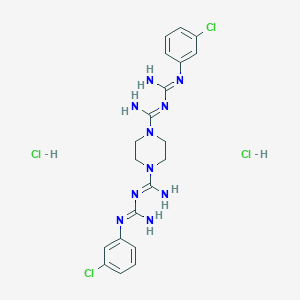

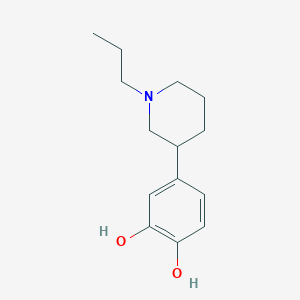

Comparación Con Compuestos Similares

Acarbose: The parent compound, used clinically to manage type 2 diabetes.

Voglibose: Another alpha-glucosidase inhibitor with a similar mechanism of action.

Miglitol: A structurally different alpha-glucosidase inhibitor but with similar therapeutic effects

Uniqueness of Acarbose Tridecaacetate: this compound is unique due to its multiple acetyl groups, which confer different chemical properties compared to its parent compound, acarbose. These acetyl groups can influence the compound’s solubility, stability, and reactivity, making it a valuable tool in research settings .

Propiedades

IUPAC Name |

[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-methyl-5-[[4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H69NO31/c1-19-37(52-34-15-33(16-66-20(2)53)38(70-23(5)56)43(73-26(8)59)39(34)71-24(6)57)42(72-25(7)58)46(76-29(11)62)49(69-19)82-40-36(18-68-22(4)55)81-51(48(78-31(13)64)45(40)75-28(10)61)83-41-35(17-67-21(3)54)80-50(79-32(14)65)47(77-30(12)63)44(41)74-27(9)60/h15,19,34-52H,16-18H2,1-14H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPYMLFJKYFQBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H69NO31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1192.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)

![(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B28557.png)